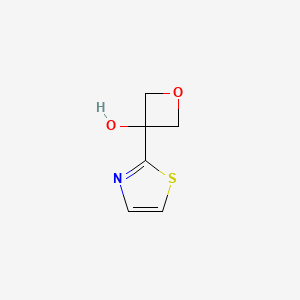

3-(Thiazole-2-yl)-oxetan-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1272412-63-1 |

|---|---|

Molekularformel |

C6H7NO2S |

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

2-(1,3-thiazol-2-yl)oxetan-3-ol |

InChI |

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2 |

InChI-Schlüssel |

DNJOGYIBYIJGCC-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(C2=NC=CS2)O |

Kanonische SMILES |

C1C(C(O1)C2=NC=CS2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Thiazole 2 Yl Oxetan 3 Ol and Its Analogues

Retrosynthetic Analysis of the Thiazole-Oxetane Framework

A retrosynthetic analysis of the target molecule, 3-(thiazole-2-yl)-oxetan-3-ol, suggests several key disconnections. The most logical approach involves separating the molecule into its constituent thiazole (B1198619) and oxetane (B1205548) precursors. This leads to two primary synthetic challenges: the formation of a 2-substituted thiazole and the construction of a 3-substituted oxetan-3-ol (B104164).

Diverse Approaches to Thiazole Ring Formation

The thiazole ring is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.netmdpi.com

Classical Hantzsch Thiazole Synthesis and Modern Adaptations

First described in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the formation of this heterocycle. scholaris.casynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.combeilstein-journals.org This method is highly versatile, allowing for the introduction of a wide range of substituents at various positions of the thiazole ring. tandfonline.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, such as using microwave assistance to reduce reaction times and increase yields. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |

| α-haloketone, Thioamide | Not specified | Thiazole | Not specified | synarchive.combeilstein-journals.org |

Palladium-Catalyzed and Other Metal-Mediated Thiazole Syntheses

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted thiazoles. organic-chemistry.orgthieme-connect.com The direct arylation of thiazoles via C-H bond activation, catalyzed by ligand-free Pd(OAc)2, offers an economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki, Stille, or Negishi reactions. organic-chemistry.org This method allows for the regioselective formation of 5-arylated thiazoles. organic-chemistry.org

Negishi cross-coupling, employing thiazolezinc intermediates, is another efficient method for preparing 2- and 5-aryl-substituted thiazoles. thieme-connect.com This one-pot procedure involves the oxidative insertion of zinc into a bromothiazole followed by a palladium(0)-catalyzed coupling with an aryl halide. thieme-connect.com Other metals, such as copper and iridium, have also been utilized in thiazole synthesis. organic-chemistry.org For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions. organic-chemistry.org

| Catalyst | Coupling Partners | Product Type | Key Features | Reference |

| Ligand-free Pd(OAc)2 | Thiazole derivatives, Aryl bromides | 5-arylated thiazoles | Economical, environmentally friendly, high regioselectivity | organic-chemistry.org |

| Palladium(0) | Thiazolezinc intermediates, Aryl halides | 2- and 5-arylsubstituted thiazoles | One-pot procedure, broad functional group tolerance | thieme-connect.com |

| Copper | Oximes, Anhydrides, KSCN | Thiazoles | Mild reaction conditions, good functional group tolerance | organic-chemistry.org |

| Iridium | Not specified | Thiazoles, Selenothiazoles | Ylide insertion chemistry | organic-chemistry.org |

Alternative Cyclization Routes involving Thioamides and α-Haloketones

Beyond the classical Hantzsch synthesis, several other cyclization strategies exist for thiazole formation. The reaction of thioamides with α-haloketones is a fundamental approach, with studies investigating the kinetics of this cyclization. orientjchem.org These reactions are typically first order with respect to the α-haloketone. orientjchem.org

Another approach involves the reaction of acylaminocarbonyl compounds with phosphorus pentasulfide. kuey.net Additionally, the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates provides a rapid and often purification-free synthesis of 4,5-disubstituted thiazoles. kuey.net

Strategic Construction of the Oxetane Ring at the C3-Position

The construction of the strained four-membered oxetane ring, particularly with a substituent at the 3-position, requires specific synthetic strategies due to the inherent ring strain. acs.org

Intramolecular Cyclization Reactions of Appropriately Functionalized Precursors (e.g., Diols, Halohydrins, Epoxides)

The most common and well-established method for forming the oxetane ring is through intramolecular etherification. thieme-connect.de This typically involves the base-mediated cyclization of a 1,3-halohydrin, a reaction known as the Williamson etherification. thieme-connect.de This strategy has been successfully employed in the synthesis of complex molecules like taxol. thieme-connect.de

Starting from 1,3-diols, a one-pot synthesis of oxetanes can be achieved. dntb.gov.uamdpi.com This often involves the in-situ conversion of one of the hydroxyl groups into a good leaving group, such as a tosylate, followed by base-induced ring closure. thieme-connect.de The use of polymer-supported diols can improve yields in some cases. thieme-connect.de

Epoxides also serve as valuable precursors for oxetane synthesis. Ring-opening of an epoxide with a nucleophile bearing a leaving group can generate a suitable precursor for intramolecular cyclization. acs.org For instance, opening an epoxide with a selenomethyllithium reagent, followed by conversion to a halide and base-mediated cyclization, can yield oxetanes. acs.org

The synthesis of oxetan-3-ol itself has been achieved through a multi-step route starting from epoxy chloropropane. atlantis-press.comresearchgate.net This involves epoxide opening, protection, hydrolysis, and finally, an intramolecular cyclization. atlantis-press.com

| Precursor Type | Key Reaction | Reagents | Product | Reference |

| 1,3-Halohydrin | Williamson Etherification | Base (e.g., NaH, DBU) | Oxetane | thieme-connect.de |

| 1,3-Diol | One-pot tosylation and cyclization | TsCl, Base | Oxetane | thieme-connect.dedntb.gov.ua |

| Epoxide | Ring-opening and cyclization | Nucleophile with leaving group, Base | Oxetane | acs.org |

| Epoxy chloropropane | Multi-step synthesis | Acetic acid, Ethyl vinyl ether, NaOH, p-TsOH | Oxetan-3-ol | atlantis-press.comresearchgate.net |

Ring-Closing Metathesis Strategies for Oxetane Formation

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction for the formation of cyclic alkenes, particularly for five- to thirty-membered rings. mt.com The reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, proceeds through a metallacyclobutane intermediate, driving the reaction forward by the release of a volatile alkene, such as ethene. mt.com

However, the application of RCM to the synthesis of the four-membered oxetane ring is not a commonly employed strategy. The formation of such a highly strained ring system is kinetically and thermodynamically disfavored compared to the formation of analogous five- and six-membered rings like dihydrofurans or dihydropyrans. mt.comacs.org The significant ring strain of the oxetane product would likely impede the cyclization step, leading to low yields or polymerization. Synthetic strategies for nitrogen-containing heterocycles, such as pyrrolidines and piperidines, have seen extensive success with RCM, but this approach is generally considered inefficient for constructing the oxetane core of this compound. nih.govdoi.org

Cycloaddition Reactions leading to Oxetane Systems

Cycloaddition reactions represent a more direct and atom-economical approach to the oxetane skeleton. The most prominent of these is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.netnih.gov This reaction, initiated by the photoexcitation of the carbonyl compound to its singlet or triplet state, leads directly to the formation of the oxetane ring. beilstein-journals.org

For the synthesis of this compound, a hypothetical Paternò-Büchi reaction could be envisioned between a thiazole-containing carbonyl compound and an alkene. The regioselectivity of the addition would be a critical factor, depending on the stability of the diradical intermediate formed upon addition of the excited carbonyl to the alkene. researchgate.netbeilstein-journals.org

Table 1: Hypothetical Paternò-Büchi Reactants for Thiazole-Oxetane Synthesis

| Carbonyl Component | Alkene Component | Potential Product |

| Thiazole-2-carbaldehyde | Isobutylene | 3,3-Dimethyl-2-(thiazol-2-yl)oxetane |

| 2-Acetylthiazole | Ethylene | 3-Methyl-3-(thiazol-2-yl)oxetane |

| Benzophenone (B1666685) | 2-Vinyloxetane | A spirocyclic oxetane |

Beyond the classic Paternò-Büchi reaction, formal [2+2] cycloadditions, often catalyzed by Lewis acids, can be employed. These stepwise processes may involve the reaction of an enol ether with a carbonyl compound, providing an alternative, non-photochemical route to highly substituted oxetanes. nih.govorganic-chemistry.org

Derivatization of Oxetan-3-one as a Key Synthetic Intermediate

The most strategically sound and convergent approach to this compound involves the derivatization of oxetan-3-one. This commercially available or readily synthesized ketone serves as a versatile electrophilic building block. acs.orgnih.govresearchgate.net The synthesis of the target tertiary alcohol can be achieved via the nucleophilic addition of a thiazol-2-yl organometallic reagent to the carbonyl group of oxetan-3-one.

Two primary methods for generating the required thiazole nucleophile are:

Lithiation of Thiazole: Treatment of thiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in deprotonation at the C2 position, yielding 2-lithiothiazole. This potent nucleophile can then be added to oxetan-3-one. mt.comwikipedia.org

Grignard Reagent Formation: 2-Bromothiazole (B21250) can be converted into the corresponding Grignard reagent, 2-thiazolylmagnesium bromide, by reaction with magnesium metal. masterorganicchemistry.com This organomagnesium compound offers a milder alternative to the organolithium species for the addition reaction. organic-chemistry.orgrsc.org

The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity, followed by an aqueous workup to protonate the resulting alkoxide and yield the final product. It is important to note that under certain Grignard reaction conditions, the initially formed oxetan-3-ol can undergo rearrangement to form 1-acyl-1-hydroxymethylcyclohexanes, a potential side reaction that must be managed. lancs.ac.uk

Table 2: Reagents for the Synthesis of this compound from Oxetan-3-one

| Step | Reagent 1 | Reagent 2 | Solvent | Key Conditions |

| 1 | Thiazole | n-Butyllithium (n-BuLi) | THF | Low temperature (-78 °C) for lithiation |

| 2 | 2-Lithiothiazole (from Step 1) | Oxetan-3-one | THF | Addition at low temperature, then warm to RT |

| 3 | Alternative to Step 1 2-Bromothiazole | Magnesium (Mg) turnings | THF | Initiation with I₂, heat |

| 4 | Alternative to Step 2 2-Thiazolyl-MgBr | Oxetan-3-one | THF | Addition at 0 °C, then warm to RT |

| 5 | Reaction Mixture from Step 2 or 4 | Aqueous NH₄Cl or H₂O | - | Quench/Workup to yield the tertiary alcohol |

Convergent and Linear Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through either convergent or linear strategies, with the former generally being more efficient.

A linear synthesis , in contrast, would involve the step-by-step construction of the molecule from a single starting material. A hypothetical linear route could begin with a thiazole-containing precursor, such as 2-acetylthiazole. This ketone could be converted to an epoxide, for example, through a Corey-Chaykovsky reaction. Subsequent intramolecular ring expansion, potentially promoted by a Lewis acid, could then form the oxetane ring. While theoretically possible, such a linear sequence is often longer and less efficient than a convergent approach.

Development of Stereoselective and Asymmetric Syntheses for Chiral Analogues

While this compound is an achiral molecule, the development of stereoselective methods is crucial for accessing its chiral analogues, which may possess valuable biological properties. Chiral analogues could feature substitution at the C2 or C4 positions of the oxetane ring.

Strategies for asymmetric synthesis include:

Use of Chiral Auxiliaries: One established method involves the use of SAMP/RAMP hydrazone chemistry. Oxetan-3-one can be converted into a chiral hydrazone, which can then be deprotonated and alkylated diastereoselectively at the C2 position. Subsequent hydrolysis removes the chiral auxiliary to provide an enantiomerically enriched 2-substituted oxetan-3-one. nih.gov Nucleophilic addition of a thiazole reagent to this chiral ketone would then produce a chiral tertiary alcohol.

Catalytic Asymmetric Addition: The enantioselective addition of organometallic reagents to carbonyls is a cornerstone of asymmetric synthesis. The addition of a thiazole organometallic reagent to oxetan-3-one could potentially be rendered enantioselective by using a chiral ligand to modify the metal center (e.g., a chiral phosphinooxazoline (PHOX) ligand for a palladium- or rhodium-catalyzed addition). mdpi.comacs.org This would be most relevant for creating analogues with chirality at the C3 position if a different nucleophile were used.

Asymmetric Desymmetrization: A prochiral oxetane could undergo catalytic asymmetric desymmetrization. rsc.org For instance, a 3-substituted oxetane could be opened enantioselectively by a nucleophile in the presence of a chiral Brønsted or Lewis acid catalyst to generate a chiral product.

These approaches provide a toolbox for the synthesis of a diverse library of chiral thiazole-containing oxetanes for further investigation.

Exploration of Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the adoption of green and sustainable practices. Several aspects of oxetane synthesis align with these principles.

Photochemistry with Visible Light: The Paternò-Büchi reaction, traditionally reliant on high-energy, hazardous UV radiation, has seen significant advancement through the use of visible light. researchgate.netorganic-chemistry.org These methods are safer, more energy-efficient, and can be performed with simple setups like blue LEDs, sometimes eliminating the need for a photocatalyst altogether. d-nb.info The use of microfluidic reactors for photochemical processes further enhances safety, scalability, and control. d-nb.info

Efficient Catalysis: The gold-catalyzed, one-step synthesis of oxetan-3-one from propargyl alcohol is a prime example of green chemistry. researchgate.netacs.org It avoids the use of hazardous reagents like diazo compounds and proceeds in an "open flask" manner, reducing the need for stringent inert atmosphere techniques. acs.org Furthermore, the use of simple Brønsted acids or lithium salts as catalysts for C-C bond formation is preferable to stoichiometric or more toxic reagents. rsc.orgresearchgate.net

Atom Economy: Cycloaddition reactions, such as the Paternò-Büchi reaction, are inherently atom-economical as they incorporate all atoms from the reactants into the product. acs.org

Sustainable Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as dimethyl carbonate (DMC), is ongoing and applicable to many of the transformations discussed. acs.org The development of a one-pot oxetane synthesis via alcohol C–H functionalization using an organic photocatalyst also represents a significant step towards more sustainable protocols.

By integrating these principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Thiazole 2 Yl Oxetan 3 Ol

Reactions of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which results in a unique electronic distribution and reactivity. numberanalytics.comnih.gov It is generally stable due to aromaticity, but susceptible to a range of chemical transformations. numberanalytics.com

Electrophilic Aromatic Substitution: Regioselectivity and Modulating Factors

Electrophilic substitution on the thiazole ring is a key reaction class. The position of substitution is heavily influenced by the electronic nature of the ring and any existing substituents. numberanalytics.compharmaguideline.com

Regioselectivity: In an unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.comwikipedia.org This is a result of the electron-donating character of the sulfur atom. pharmaguideline.com The C2 position is the most electron-deficient, making it resistant to electrophiles but susceptible to nucleophiles. pharmaguideline.comglobalresearchonline.net The C4 position is considered nearly neutral. pharmaguideline.com

Modulating Factors: The presence of the 3-hydroxyoxetan-3-yl group at the C2 position significantly influences the regioselectivity of electrophilic substitution. Substituents at the C2 position can direct incoming electrophiles to either the C4 or C5 position. pharmaguideline.com Electron-donating groups at C2 facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com Given the electron-withdrawing nature of the oxetane's oxygen atom, it is likely to deactivate the thiazole ring towards electrophilic attack to some extent, while still directing substitution to the C5 position.

Common electrophilic substitution reactions for thiazoles include halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation. numberanalytics.com For 3-(Thiazole-2-yl)-oxetan-3-ol, these reactions would be expected to yield the corresponding 5-substituted derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Bromo-thiazol-2-yl)-oxetan-3-ol |

| Nitration | HNO₃/H₂SO₄ | 3-(5-Nitro-thiazol-2-yl)-oxetan-3-ol |

| Acylation | Acyl chloride/Lewis acid | 3-(5-Acyl-thiazol-2-yl)-oxetan-3-ol |

Nucleophilic Substitution Reactions at the Thiazole Ring

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions unless a good leaving group is present. numberanalytics.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comglobalresearchonline.net

For this compound, direct nucleophilic substitution on the thiazole ring is unlikely as there is no suitable leaving group. However, if the thiazole ring were functionalized with a halogen at the C2 position (displacing the oxetane (B1205548) moiety), it would readily undergo nucleophilic substitution. cutm.ac.in For instance, 2-bromothiazole (B21250) reacts with various nucleophiles to give displacement products. cutm.ac.in

Oxidation and Reduction Chemistry of the Thiazole Moiety

The thiazole ring can undergo both oxidation and reduction, although it is relatively resistant to oxidation. globalresearchonline.net

Oxidation: Oxidation of the thiazole nitrogen atom can occur with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) to form a thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones. wikipedia.org The specific outcome would depend on the oxidant and reaction conditions.

Reduction: The thiazole ring can be reduced, and this process can be utilized for synthetic transformations. For example, N-methylation of the thiazole followed by reduction with sodium borohydride (B1222165) and subsequent hydrolysis can convert the thiazole ring into a formyl group (an aldehyde). wikipedia.orgglobalresearchonline.net

Metalation and Cross-Coupling Reactions of Thiazole Derivatives

Metalation of the thiazole ring, followed by cross-coupling reactions, is a powerful strategy for the synthesis of substituted thiazoles.

Metalation: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiothiazole. wikipedia.org However, in this compound, the C2 position is already substituted. Metalation would therefore likely occur at the C5 position if it is unsubstituted. If the thiazole ring is brominated at the C5 position, metal-halogen exchange can be used to generate the corresponding 5-lithiated species. wikipedia.org

Cross-Coupling Reactions: Thiazole derivatives, particularly halogenated ones, are excellent substrates for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net For example, a 5-bromothiazole (B1268178) derivative of this compound could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce diverse substituents at the C5 position. There are also methods for the direct C-H arylation of thiazoles at the 2-position, though this is not directly applicable to the title compound. researchgate.net

Reactivity of the Oxetane Ring and Tertiary Hydroxyl Group

The oxetane ring is a four-membered ether, and its significant ring strain makes it susceptible to ring-opening reactions. acs.orgbeilstein-journals.org The presence of a tertiary hydroxyl group on the oxetane ring introduces additional reactivity considerations.

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety: Regio- and Stereocontrol

The most characteristic reaction of oxetanes is nucleophilic ring-opening, which can be catalyzed by either acid or base. magtech.com.cn The regioselectivity of this reaction is a key consideration.

Under Basic or Nucleophilic Conditions: With strong nucleophiles, the ring-opening typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the least sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the case of this compound, both carbons adjacent to the oxygen (C2 and C4 of the oxetane ring) are methylene (B1212753) groups and thus sterically similar. The electronic influence of the thiazole and hydroxyl groups would play a significant role in directing the nucleophilic attack.

Under Acidic Conditions: In the presence of an acid, the oxetane oxygen is protonated, which activates the ring for attack by even weak nucleophiles. magtech.com.cn The reaction can proceed through a transition state with significant carbocationic character. In such cases, the nucleophile will preferentially attack the more substituted carbon atom that can better stabilize a positive charge. For this compound, this would likely be the C3 carbon, but since it is a quaternary center, attack at the other carbons might be favored. However, intramolecular ring-opening reactions of 3-aryloxetan-3-ols have been reported to proceed via a tandem Friedel–Crafts alkylation/intramolecular ring opening under acidic conditions. beilstein-journals.org It is also noteworthy that some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating without an external catalyst. acs.org

The stereochemistry of the ring-opening is also a critical aspect. For Sₙ2-type reactions, an inversion of stereochemistry at the site of nucleophilic attack is expected.

Table 2: Potential Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Conditions | Predicted Product(s) |

| Grignard Reagent (e.g., RMgBr) | Lewis Acid (e.g., CuI) | Attack at the less hindered carbon, leading to a 1,3-diol derivative. |

| Amines (e.g., RNH₂) | Heat or Acid Catalysis | Ring-opening to form a 1,3-aminoalcohol. |

| Thiols (e.g., RSH) | Base Catalysis | Formation of a 1,3-hydroxythioether. |

| Hydrides (e.g., LiAlH₄) | Acid Catalysis | Reductive cleavage to a 1,3-diol. |

Electrophilic Activation and Ring Scission of the Oxetane System

The strained four-membered ring of the oxetane system in this compound is susceptible to cleavage under electrophilic conditions, particularly with acid catalysis. This reactivity stems from the ability of the oxetane oxygen to be protonated or to coordinate with a Lewis acid, which facilitates the formation of a stabilized tertiary carbocation at the C3 position, adjacent to the thiazole ring. This carbocationic intermediate is then prone to attack by various nucleophiles, leading to ring-opened products.

A notable example of this reactivity is the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols, which serves as a model for the behavior of this compound. nih.gov In this transformation, the oxetanol acts as a 1,2-bis-electrophile. The reaction is initiated by the protonation of the hydroxyl group, followed by dehydration to form the oxetane carbocation. A subsequent intermolecular attack by one of the hydroxyl groups of the diol, followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group, yields functionalized 1,4-dioxanes. nih.gov High regio- and diastereoselectivity can be achieved with unsymmetrical diols. nih.gov

Similarly, Lewis acids such as indium(III) triflate (In(OTf)₃) can promote the ring scission of 3-aryloxetan-3-ols. nih.gov For instance, the reaction of 3-(4-hydroxyphenyl)oxetan-3-ol (B3012251) with β-naphthylamines or phenols in the presence of In(OTf)₃ leads to the formation of benzoindolines and 2,3-dihydrobenzofurans, respectively. beilstein-journals.org This suggests that intramolecular nucleophiles within a reactant could trap the carbocation generated from this compound, leading to complex heterocyclic systems.

The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability towards external nucleophiles. nih.gov However, the presence of an internal nucleophile, such as the tertiary alcohol in this compound, can facilitate ring-opening under acidic conditions. nih.gov

Functional Group Interconversions of the Oxetan-3-ol (B104164) Functionality (e.g., Etherification, Esterification, Amidation)

The tertiary alcohol of this compound is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives.

Etherification: The synthesis of ethers from 3-aryloxetan-3-ols has been achieved through Brønsted acid catalysis with alcohol nucleophiles. beilstein-journals.org This method avoids the need for strong bases typically used in Williamson ether synthesis. A related transformation is the lithium-catalyzed alkylation of 3-aryloxetan-3-ols with thiols to produce 3-sulfanyl-oxetanes, which are valuable bioisosteres. nih.gov Given the similar electronic nature of the thiazole ring to other aromatic systems, it is anticipated that this compound would undergo similar etherification and thioetherification reactions.

Esterification: While specific examples for this compound are not documented, the esterification of tertiary alcohols is a well-established transformation in organic synthesis. A variety of methods, including the use of activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or coupling agents, could be employed to form the corresponding esters.

Amidation: The direct formation of amides from alcohols is a challenging transformation. However, indirect methods, such as conversion of the alcohol to a leaving group followed by substitution with an amine, are feasible. More directly, the synthesis of 3-amino-3-aryloxetanes can be achieved from the corresponding oxetan-3-one via reductive amination or through protocols involving photoredox/nickel cross-coupling catalysis. beilstein-journals.org Although starting from the oxetan-3-ol would require an oxidation step to the ketone, this highlights a potential route for introducing an amine functionality at the C3 position.

| Transformation | Reagents and Conditions (based on analogous systems) | Product Type | Reference |

|---|---|---|---|

| Etherification | Alcohol, Brønsted acid (e.g., Tf₂NH) | 3-(Thiazole-2-yl)-3-alkoxyoxetane | beilstein-journals.org |

| Thioetherification | Thiol, Lithium catalyst | 3-(Thiazole-2-yl)-3-(alkylsulfanyl)oxetane | nih.gov |

| Esterification | Carboxylic acid, Coupling agent (e.g., DCC, EDC) or Acyl chloride, Base | 3-(Thiazole-2-yl)-oxetan-3-yl ester | General Method |

| Amidation (indirect) | 1. Oxidation to oxetan-3-one. 2. Reductive amination with an amine. | 3-Amino-3-(thiazole-2-yl)oxetane | beilstein-journals.org |

Rearrangement Reactions involving the Oxetane Ring

Rearrangements of the oxetane ring can lead to the formation of other heterocyclic systems, often driven by the release of ring strain. While specific rearrangement reactions of this compound are not reported, studies on related structures provide insight into potential transformations. For example, a dual palladium and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols has been shown to produce 2,5-dihydrofurans. Although the substrate in this case possesses a vinyl group, this demonstrates the feasibility of skeletal rearrangements of the oxetane core under catalytic conditions.

Cascade and Tandem Reactions Exploiting Synergistic Reactivity of Both Heterocycles

The combination of the reactive oxetane ring and the nucleophilic/electron-rich thiazole moiety in this compound creates opportunities for cascade and tandem reactions to build molecular complexity rapidly.

A prime example of such a process, demonstrated with 3-aryloxetan-3-ols, is the tandem Friedel-Crafts alkylation/intramolecular ring opening. doi.org In this reaction, a Lewis acid catalyzes the Friedel-Crafts reaction of an electron-rich arene with the oxetanol, followed by intramolecular capture of the resulting carbocation by a nucleophile on the arene, leading to ring-opened, fused heterocyclic products. It is conceivable that the thiazole ring in this compound could participate in similar cascade reactions, either as the initial nucleophile or as a directing group for subsequent transformations.

Furthermore, tandem amination and oxetane opening have been reported for the preparation of benzomorpholines, showcasing the potential of oxetanols as precursors in cascade sequences. nih.gov

Catalytic Transformations and Catalyst Development for Specific Reactions of the Compound

The development of catalytic systems is crucial for controlling the reactivity of strained molecules like this compound. Various catalysts have been shown to be effective for the transformation of analogous 3-aryloxetan-3-ols.

| Catalyst Type | Catalyst Example | Transformation | Reference |

|---|---|---|---|

| Brønsted Acid | Tf₂NH | Synthesis of 1,4-dioxanes from 1,2-diols | nih.gov |

| Lewis Acid | LiNTf₂ | Friedel-Crafts reaction with arenes | doi.org |

| In(OTf)₃ | Synthesis of indolines | nih.gov | |

| Dual Catalysis | Fe-Ni | Olefin hydroarylation to form 3-alkyl-3-aryloxetanes | beilstein-journals.org |

| Organometallic | Lithium catalysts | Thiol alkylation | nih.gov |

| Dual Catalysis | Palladium/Acid | Arylative skeletal rearrangement of 3-vinyloxetan-3-ols | beilstein-journals.org |

These examples highlight the diverse range of catalysts that can be employed to modulate the reactivity of the oxetane-3-ol scaffold. The choice of catalyst is critical in directing the reaction towards either functional group interconversion while preserving the oxetane ring or promoting ring-opening and rearrangement reactions. For this compound, the thiazole nitrogen could also play a role in catalysis, either by coordinating to a metal center or by being protonated, thereby influencing the electronic properties of the system.

Detailed Reaction Mechanism Elucidation Studies

Understanding the reaction mechanisms is fundamental to predicting and controlling the chemical behavior of this compound. Mechanistic studies on analogous systems provide a solid foundation.

The mechanism of the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols has been proposed to proceed through the following key steps: nih.gov

Protonation of the tertiary alcohol by the Brønsted acid.

Loss of water to form a stabilized tertiary oxetane carbocation.

Nucleophilic attack of a hydroxyl group from the diol on the carbocation.

Intramolecular nucleophilic attack of the second hydroxyl group on one of the oxetane carbons, leading to ring scission and formation of the 1,4-dioxane (B91453) ring.

Regeneration of the catalyst.

Similarly, the Lewis acid-catalyzed Friedel-Crafts reactions are believed to proceed via the formation of an oxetane carbocation upon coordination of the Lewis acid to the hydroxyl group. doi.org

For reactions involving the thiazole ring, its electronic properties are crucial. The thiazole nucleus is generally considered electron-rich and can participate in electrophilic aromatic substitution, although the reactivity is dependent on the position and the reaction conditions. The nitrogen atom of the thiazole can also act as a nucleophile or a base, potentially influencing reaction pathways, especially in the presence of acids or metal catalysts. Further dedicated mechanistic studies on this compound would be invaluable to fully elucidate the synergistic effects of the two heterocyclic rings on its reactivity.

Theoretical and Computational Investigations of 3 Thiazole 2 Yl Oxetan 3 Ol

Quantum Chemical Studies on Electronic Structure, Aromaticity, and Reactivity Descriptors

Quantum chemical studies are essential for understanding the intrinsic properties of 3-(Thiazole-2-yl)-oxetan-3-ol. The molecule's electronic structure is dominated by the interplay between the aromatic thiazole (B1198619) ring and the strained, polar oxetane (B1205548) ring. The thiazole moiety is characterized by significant pi-electron delocalization, which confers aromaticity. wikipedia.orgnih.gov This aromatic character is evidenced by the chemical shifts of its ring protons in simulated NMR spectra, which typically appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org

The calculated pi-electron density often marks the C5 position of the thiazole ring as the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.org The oxetane ring, with its inherent ring strain and polarized C-O bonds, introduces a strong inductive electron-withdrawing effect. beilstein-journals.orgnih.gov

Global reactivity descriptors, often calculated using Density Functional Theory (DFT), provide quantitative measures of the molecule's chemical reactivity and stability. A substantial energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) signifies high chemical stability and low reactivity. nih.gov Molecules with higher chemical softness values are more prone to electronic changes, making them more reactive in electron transfer processes. nih.gov

Table 1: Calculated Global Reactivity Descriptors for Thiazole Derivatives Note: These are representative values based on studies of similar thiazole-containing compounds and are intended to illustrate the type of data generated from quantum chemical calculations.

| Descriptor | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -8.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -3.5 | Electron-accepting ability |

| Energy Gap | ΔE | 2.0 to 4.0 | Chemical reactivity, stability rdd.edu.iq |

| Chemical Hardness | η | 1.0 to 2.0 | Resistance to change in electron distribution nih.gov |

| Chemical Softness | S | 0.5 to 1.0 | Propensity for electronic alterations nih.gov |

| Electronegativity | χ | 4.0 to 6.0 | Electron-attracting tendency nih.gov |

| Electrophilicity Index | ω | 2.0 to 4.5 | Electrophilic nature |

| Chemical Potential | μ | -4.0 to -6.0 | Tendency of electrons to escape nih.gov |

Conformational Analysis and Flexibility of the Oxetane Ring System

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate torsional strain. acs.org The degree of puckering is influenced by the substituents on the ring. acs.org For this compound, the presence of the relatively bulky thiazole group and the hydroxyl group at the C3 position significantly influences the ring's preferred conformation.

Computational conformational analysis can predict the most stable puckered state and the energy barrier to ring inversion. The endocyclic angles in an oxetane ring are considerably smaller than the ideal tetrahedral angle, resulting in a ring strain of approximately 25.5 kcal/mol. beilstein-journals.org This strain is a critical factor in the ring's reactivity. beilstein-journals.org The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org Computational assessment of the conformational landscape provides insight into possible binding orientations when interacting with biological targets. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory and, specifically, Frontier Molecular Orbital (FMO) analysis are fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor orbitals, respectively. mdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiazole ring, which contains sulfur and nitrogen heteroatoms. mdpi.comnih.gov Conversely, the LUMO is likely distributed over the thiazole ring and potentially involves the σ* antibonding orbitals of the strained C-O bonds in the oxetane ring, making this site susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial index of stability; a larger gap implies higher stability and lower chemical reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. nih.govrdd.edu.iq FMO analysis can effectively predict and interpret the molecule's reactivity in various reactions and is a powerful tool for explaining biological activity. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Thiazole Derivatives Note: Data is generalized from computational studies on various thiazole-containing molecules to illustrate typical findings.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Azo-Thiazole Derivative 3a nih.gov | -6.29 | -4.63 | 1.66 | High |

| Azo-Thiazole Derivative 3c nih.gov | -6.21 | -4.39 | 1.82 | Moderate |

| Pyrazole-Thiazole Derivative 3b researchgate.net | - | - | 3.36 | Low |

| Pyrazole-Thiazole Derivative 3k researchgate.net | - | - | 2.27 | High |

Density Functional Theory (DFT) Calculations for Ground State Geometries, Spectroscopic Properties, and Reaction Energy Profiles

Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of molecules. rdd.edu.iq Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are frequently used to accurately predict the structural, spectral, and electronic properties of thiazole derivatives. kbhgroup.inepu.edu.iq

Ground State Geometries: DFT calculations can optimize the molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. For the thiazole ring, typical C-S bond lengths are around 1.75 Å, while the imine (C=N) bond is approximately 1.29 Å. kbhgroup.in The planarity of the thiazole ring would be confirmed by dihedral angles close to 0°. semanticscholar.org

Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and scaled to predict the Infrared (IR) spectrum, aiding in the assignment of experimental vibrational bands. kbhgroup.in Key predicted peaks would include C-H stretching for the aromatic thiazole ring, C-O-C stretching for the oxetane ether linkage, and a broad O-H stretch for the hydroxyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to confirm the molecular structure. epu.edu.iq Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible spectra by calculating absorption energies and oscillator strengths. kbhgroup.in

Reaction Energy Profiles: DFT is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction pathway to study would be the acid-catalyzed ring-opening of the oxetane, a characteristic reaction for this strained heterocycle. beilstein-journals.orgrsc.org DFT calculations can map the potential energy surface, identifying transition states, intermediates, and reaction products, and determining the activation energies for each step. researchgate.netrsc.org

Molecular Dynamics Simulations for Studying Conformational Ensemble and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations are invaluable for:

Conformational Ensemble: While quantum mechanics can find the lowest energy conformation, MD explores the full range of accessible conformations (the conformational ensemble) at a given temperature. This is crucial for understanding the molecule's flexibility, particularly the puckering dynamics of the oxetane ring and the rotation around the single bond connecting the two rings.

Solvent Effects: MD explicitly models the interactions between the solute (this compound) and solvent molecules (e.g., water). This allows for a detailed study of the solvation shell and the specific hydrogen bonding networks formed between water and the molecule's polar groups: the hydroxyl group, the oxetane oxygen, and the thiazole nitrogen. These interactions can significantly influence the molecule's preferred conformation and reactivity.

In Silico Studies on Molecular Interactions and Ligand-Target Docking for Mechanistic Understanding

In silico techniques, particularly molecular docking, are used to predict the binding mode and affinity of a small molecule within the active site of a biological target, such as a protein or enzyme. nih.govresearchgate.net Thiazole-containing compounds are known to interact with a wide range of biological targets. nih.govacs.org

In a typical docking study, the 3D structure of this compound would be placed into the binding pocket of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, providing a predicted binding energy. semanticscholar.org

For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxetane oxygen and thiazole nitrogen can act as acceptors. These are crucial for anchoring the ligand in the active site. semanticscholar.org

Arene-Cation Interactions: The aromatic thiazole ring can engage in favorable π-cation interactions with positively charged amino acid residues like Lysine or Arginine. semanticscholar.org

Hydrophobic Interactions: The thiazole ring can also participate in hydrophobic or π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

These docking studies provide a mechanistic hypothesis for a molecule's biological activity, guiding further experimental investigation. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is illustrative, showing the type of data generated from a molecular docking simulation against a generic protein kinase target, based on studies of similar compounds.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Interacting Residues | LYS-106, SER-95, ASP-132 | Key amino acids in the binding site |

| Hydrogen Bonds | SER-95 (with -OH), ASP-132 (with -OH) | Anchoring interactions semanticscholar.org |

| Arene-Cation Interaction | LYS-106 (with thiazole ring) | Stabilizing electrostatic interaction semanticscholar.org |

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) | Potent inhibition predicted |

Applications in Organic Synthesis and Advanced Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

3-(Thiazole-2-yl)-oxetan-3-ol serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The presence of both a hydroxyl group and a reactive oxetane (B1205548) ring allows for diverse chemical transformations, making it an attractive starting material for medicinal and synthetic chemists.

The strained oxetane ring in this compound is susceptible to ring-opening reactions, a feature that has been exploited in the synthesis of more complex heterocyclic structures. acs.org The ability to form spirocyclic systems is particularly noteworthy. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures that can lead to improved target selectivity and pharmacokinetic properties. nih.gov The synthesis of spirocyclic oxetanes has been demonstrated as a viable strategy in medicinal chemistry, with the potential to create novel analogs of existing drugs. acs.orgmdpi.com For instance, the synthesis of a spirocyclic oxetane analog of ciprofloxacin (B1669076) has been reported, showcasing the utility of oxetane building blocks in constructing complex, biologically relevant scaffolds. acs.org

Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening small, low-complexity molecules (fragments) for binding to a biological target. frontiersin.org Hits from these screens are then elaborated or linked together to generate more potent and selective lead compounds. The thiazole (B1198619) scaffold is a common feature in many biologically active compounds and has been identified as a privileged fragment in several screening campaigns. nih.gov The combination of the thiazole ring with the oxetane motif in this compound makes it an attractive fragment for FBDD. The oxetane ring itself can impart favorable properties such as increased polarity and three-dimensionality, which can improve aqueous solubility and provide access to unexplored chemical space. nih.gov The thiazole moiety, while being a useful building block, can sometimes be associated with non-specific activity, highlighting the importance of careful hit validation in FBDD campaigns. nih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a key strategy in medicinal chemistry to optimize drug properties. nih.gov The oxetane ring, particularly the 3-substituted oxetane motif found in this compound, has gained significant attention as a bioisostere for several common functional groups. nih.gov

Carbonyl Group Surrogate : The oxetane ring is considered a promising isostere for the carbonyl group due to similarities in size, polarity, and hydrogen-bonding capabilities. nih.govnih.govthieme-connect.de Specifically, oxetan-3-ol (B104164) has been investigated as a potential surrogate for the carboxylic acid functional group. nih.govnih.gov This replacement can be advantageous as carboxylic acids are often associated with poor pharmacokinetic properties and potential toxicity. scispace.com

Gem-dimethyl Group Surrogate : The replacement of a gem-dimethyl group with an oxetane can lead to significant improvements in aqueous solubility and metabolic stability without a substantial increase in lipophilicity. researchgate.net This strategy can be used to block metabolically labile sites in a molecule. thieme-connect.de

The ability of the oxetane ring to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability makes this compound a valuable tool for generating bioisosteric analogs with improved drug-like characteristics. nih.govrsc.orgchemrxiv.org

Potential in Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, the unique structure of this compound suggests potential uses in the development of advanced materials and polymers.

The oxetane ring can undergo ring-opening polymerization to produce polyethers. thieme-connect.de The presence of the thiazole group in this compound could introduce unique properties to the resulting polymers. Thiazole-containing polymers have been explored for various applications due to their electronic and biological properties. nih.gov The polymerization of oxetane derivatives is a known method for creating specialty polymers with tailored characteristics. chemimpex.com While specific research on the polymerization of this compound is not widely documented, the general reactivity of oxetanes suggests its potential as a monomer for creating novel polymeric materials with unique thermal, mechanical, and electronic properties.

Thiazole-containing compounds are known to have applications in organic electronics. dokumen.pub The incorporation of thiazole units into conjugated polymers can influence their electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). dokumen.pubmdpi.com The oxetane group, with its inherent polarity, could further modify the properties of such materials. Additionally, thiazole derivatives have been incorporated into polyurethane coatings to enhance their antimicrobial properties. researchgate.net The combination of the thiazole and oxetane functionalities in this compound could therefore be leveraged in the design of functional coatings with specific electronic, optical, or antimicrobial characteristics.

Exploration in Coordination Chemistry and Ligand Design for Catalytic Applications

The structural features of this compound make it an intriguing candidate for ligand design in coordination chemistry and catalysis. The thiazole ring itself is a well-established pharmacophore and coordinating motif. nih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring can serve as donor atoms, allowing the molecule to bind to various transition metals. This coordination is fundamental to the formation of catalysts that can drive a wide array of chemical transformations. nih.gov

Furthermore, thiazol-2-ylidenes, which can be derived from thiazolium salts, are known to function as N-heterocyclic carbene (NHC) ligands. nih.gov These NHC ligands are highly sought after in transition metal catalysis due to their strong σ-donating properties, which stabilize metal centers and promote catalytic activity. nih.gov The presence of the oxetane-3-ol group on the thiazole backbone offers a unique opportunity to create sterically and electronically tuned ligands. The tertiary alcohol provides a rigid, three-dimensional scaffold and an additional potential coordination site through its oxygen atom.

While direct studies on the catalytic applications of coordination complexes derived from this compound are not extensively documented, research on analogous structures underscores the potential of this scaffold. For instance, a related compound, 3-(2-(2,6-Dichlorophenyl)thiazol-4-yl)oxetan-3-ol, was synthesized as a potential high-affinity ligand for the CaMKIIα hub domain, demonstrating that the thiazolyl-oxetan-ol framework can be effectively used in ligand design for biological targets. acs.org The synthesis of such molecules highlights the modularity of this scaffold, where different substituents can be introduced to fine-tune the ligand's properties for specific catalytic or biological applications. acs.org The oxetane ring itself has been proposed to participate in metal ion chelation within the active sites of enzymes, a principle that could be extended to the design of novel catalysts. acs.org

| Compound Name | Structure | Molecular Formula | Application | Synthetic Precursor |

|---|---|---|---|---|

| 3-(2-(2,6-Dichlorophenyl)thiazol-4-yl)oxetan-3-ol | Clc1cccc(c1Cl)c2csc(n2)C3(CO3)O | C12H9Cl2NO2S | Ligand for CaMKIIα hub domain | 3-Oxetanone (B52913) |

Development of Molecular Probes for Fundamental Biological Research and Mechanistic Studies (excluding clinical data)

Molecular probes are essential tools for elucidating biological pathways and mechanisms of action. The development of effective probes requires a scaffold that can be selectively targeted and detected. The this compound structure possesses characteristics that make it a promising platform for creating such probes.

The thiazole ring is a recognized "biologically active scaffold" found in over 18 FDA-approved drugs, indicating its ability to interact with biological targets. nih.govnih.gov This inherent bioactivity makes the thiazole portion of the molecule an excellent recognition element for designing probes aimed at specific enzymes or receptors.

The oxetane moiety offers significant advantages for probe development. Oxetanes are increasingly used in medicinal chemistry to enhance key physicochemical properties. researchgate.net Their incorporation can improve aqueous solubility and metabolic stability while maintaining a low molecular weight—all critical features for a successful molecular probe. acs.orgresearchgate.net The rigid, three-dimensional nature of the oxetane ring can also confer higher target selectivity compared to more flexible aliphatic chains.

For a molecule to function as a probe, it typically needs to be appended with a reporter group, such as a fluorophore, a radioisotope, or a biotin (B1667282) tag. The tertiary alcohol of this compound is a synthetic handle that can be used for this purpose. Alternatively, the closely related amine analogue, 3-(1,3-Thiazol-2-yl)oxetan-3-amine, provides a nucleophilic site ideal for conjugation with reporter moieties. nih.gov The availability of such derivatives highlights the synthetic accessibility of the thiazolyl-oxetan scaffold for building a diverse library of molecular probes to investigate fundamental biological processes.

| Compound Name | CAS Number | Molecular Formula | Potential Role in Probe Synthesis |

|---|---|---|---|

| This compound | 1272412-63-1 | C6H7NO2S | Core scaffold with hydroxyl for functionalization. |

| 3-(1,3-Thiazol-2-yl)oxetan-3-amine | 1415959-66-8 | C6H8N2OS | Derivative with amine handle for conjugation to reporter groups. nih.gov |

| 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol | 1245816-13-0 | C18H33NO2SSn | Intermediate for cross-coupling to build more complex probes. sigmaaldrich.com |

Structure Activity Relationship Sar and Molecular Design Principles Non Clinical Context

Influence of the Oxetane (B1205548) Moiety on Molecular Polarity, Three-Dimensionality, and Hydrogen Bonding Capabilities

The oxetane ring, despite its simplicity, imparts profound changes to the physicochemical properties of a molecule. researchgate.net Its incorporation is a strategic design element to enhance drug-like characteristics. nih.gov

Polarity and Solubility: The oxetane motif is a small, polar core. nih.govnih.gov The presence of the oxygen atom within the strained four-membered ring increases the polarity of the scaffold, which can lead to improved aqueous solubility. researchgate.netnih.gov This is a significant advantage over non-polar bioisosteres like gem-dimethyl groups, which tend to increase lipophilicity. researchgate.net The introduction of an oxetane can reduce lipophilicity (LogD) and block metabolically vulnerable sites without a significant increase in molecular weight. nih.govacs.org

Three-Dimensionality (3D Shape): The oxetane ring is characterized by its marked three-dimensionality due to its sp³-hybridized carbon atoms. researchgate.netnih.govacs.org Unlike flat aromatic rings or linear alkyl chains, the puckered conformation of the oxetane ring introduces a distinct vector in 3D space. acs.orgmdpi.com This increased spatial complexity can improve binding to protein targets by accessing previously unexplored chemical space and providing a better conformational fit into a desired target pocket. nih.govacs.org In some cases, the oxetane can act as a "conformational lock," rigidifying the structure to favor a bioactive conformation. acs.orgacs.org

Hydrogen Bonding: The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor. acs.orgmdpi.combeilstein-journals.org Studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups, such as ketones and esters. acs.orgmdpi.com Its hydrogen-bond-accepting ability is considered stronger than that of aldehydes, ketones, and esters, with only amides being superior acceptors. beilstein-journals.org This capability is crucial for forming specific interactions with biological targets.

| Property | Oxetane Moiety | Comparison to Other Groups | Reference |

|---|---|---|---|

| Polarity | High | More polar than gem-dimethyl or cyclobutyl groups. | researchgate.netnih.govresearchgate.net |

| Solubility | Generally increases aqueous solubility. | Can increase solubility by a factor of 4 to over 4000 compared to a gem-dimethyl group. | researchgate.net |

| Three-Dimensionality | High, introduces puckered conformation. | Increases sp³ character compared to flat aromatic rings or sp² carbonyls. | nih.govacs.org |

| H-Bonding | Strong H-bond acceptor. | Comparable to ketones; stronger than other cyclic ethers. | acs.orgmdpi.combeilstein-journals.org |

Impact of Substituents on the Thiazole (B1198619) Ring on Electronic Properties and Receptor Interactions

The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. laccei.orgresearchgate.net The electronic nature and placement of substituents on the thiazole ring of 3-(Thiazole-2-yl)-oxetan-3-ol can significantly modulate its properties and potential interactions in in vitro models. researchgate.netacs.org

The electronic properties of the thiazole ring can be tuned by adding either electron-donating or electron-withdrawing groups. nih.gov For instance, computational studies on thiazole derivatives have shown that attractor (electron-withdrawing) substituents can lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical factor in determining molecular reactivity. researchgate.net

In the context of receptor interactions, substituents on the thiazole ring can engage in various non-covalent interactions:

Hydrogen Bonding: Substituents like amino or hydroxyl groups can act as hydrogen bond donors or acceptors. Docking studies of some thiazole derivatives show that the thiazole nitrogen itself can form hydrogen bonds with receptor residues like Aspartate (Asp). mdpi.com

π-π Interactions: Aromatic or heteroaromatic substituents can engage in π-π stacking interactions with aromatic residues of a receptor, such as Tyrosine (Tyr). mdpi.com

Cationic-Arene Interactions: The electron-rich thiazole ring can participate in favorable interactions with cationic amino acid residues like Lysine (Lys) or Arginine (Arg). jocpr.com

Steric Effects: The size and position of substituents are crucial. For example, studies on certain thiazole-based adenosine (B11128) receptor antagonists have shown that there is a steric restriction at specific positions for binding to occur. nih.gov

The strategic placement of substituents can therefore fine-tune the binding affinity and selectivity of the molecule for its target. mdpi.com The substituent arrangement and its electronic characteristics are paramount in defining the structure-activity relationship. mdpi.com

Conformational Effects and Their Ramifications on Molecular Recognition and Binding (in in vitro models)

The oxetane ring can act as a conformational and basicity control element. acs.org In some molecular contexts, the oxetane is not directly involved in binding interactions but serves to orient other functional groups optimally for receptor engagement. acs.org For example, replacing a more flexible linker like an isopropyl group or a more rigid one like a gem-dimethyl group with an oxetane can drastically alter the conformational preference of the molecule. researchgate.netacs.org This can favor a synclinal rather than an antiplanar arrangement in an attached aliphatic chain, influencing the molecule's three-dimensional topology. researchgate.net

Conformational analysis of related oxetane-containing peptidomimetics using NMR spectroscopy has indicated the adoption of well-defined secondary structures in solution, often dictated by internal hydrogen-bonded motifs. acs.org While specific conformational studies on this compound are not widely reported, molecular modeling and computational studies on similar fused heterocycles can provide insights. researchgate.net Such studies can predict low-energy conformations and how the molecule might present its key interacting features—the thiazole ring and the oxetanol group—to a binding site. The hydroxyl group on the oxetane ring can act as both a hydrogen bond donor and acceptor, further influencing intramolecular and intermolecular interactions that stabilize specific conformations required for molecular recognition.

Rational Design Strategies for Incorporating Thiazole-Oxetane Scaffolds into Investigational Compounds

The thiazole-oxetane scaffold is an attractive motif for rational drug design due to the complementary properties of its two components. nih.govacs.org Design strategies often leverage the oxetane's ability to improve physicochemical properties while the thiazole provides a vector for diverse substitutions to optimize target engagement. researchgate.net

Key design strategies include:

Improving Drug-like Properties: The oxetane moiety is frequently introduced in late-stage drug discovery campaigns to improve unsatisfactory pharmacokinetic properties of lead compounds, such as high lipophilicity (LogD), poor solubility, or metabolic clearance issues. nih.govacs.org The polar, three-dimensional nature of the oxetane can enhance solubility and escape metabolic pathways that target more common functional groups. researchgate.netresearchgate.net

Scaffold Hopping and IP Generation: Replacing a common ring system (like a phenyl or morpholine (B109124) group) with a less common thiazole-oxetane scaffold can generate novel chemical matter with distinct intellectual property (IP) advantages. acs.org

Directional Steric Bulk: The oxetane can be used to introduce steric bulk in a specific direction to improve binding affinity without unacceptably increasing lipophilicity. nih.gov

Fine-tuning Basicity: When positioned adjacent to a basic nitrogen atom (e.g., in a side chain attached to the thiazole), the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine, which can be beneficial for modulating cell permeability and avoiding certain off-target effects. nih.govdrughunter.com

The synthesis of such scaffolds often starts from building blocks like oxetan-3-one, which allows for the flexible and diverse preparation of various oxetane-containing compounds. ethz.chresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Molecular Properties and Interactions (theoretical/in vitro focus)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl For thiazole-containing scaffolds, numerous QSAR studies have been conducted to predict their activity against various targets. laccei.orgimist.mabenthamdirect.comresearchgate.net These non-clinical models are invaluable for designing new compounds with desired properties and prioritizing them for synthesis and testing. ptfarm.pl

A typical 2D-QSAR study on thiazole derivatives might involve calculating a range of molecular descriptors and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. laccei.orgimist.ma

Key descriptors often found to be significant in QSAR models for thiazole derivatives include:

Electronic Descriptors: Such as the energy of the LUMO (ELUMO), which relates to a molecule's ability to accept electrons. imist.maresearchgate.net

Hydrophobic Descriptors: Like LogP, which measures the lipophilicity of the compound. imist.maresearchgate.net

Steric/Topological Descriptors: Including Molar Refractivity (MR), which is related to the volume of the molecule and its polarizability. imist.maresearchgate.net

For example, a QSAR study on thiazole derivatives as Pin1 inhibitors found that a model built with descriptors MR, LogP, ELUMO, and J (a topological descriptor) had good predictive power. imist.maresearchgate.net Another 3D-QSAR study on thiazole derivatives as HCV NS5A inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields of the molecules. benthamdirect.com

| QSAR Study Target | Key Descriptor Types | Significance | Reference |

|---|---|---|---|

| 5-Lipoxygenase Inhibitors | 2D Descriptors | Generated a model with good correlation and predictive coefficients for anti-inflammatory activity. | laccei.org |

| Pin1 Inhibitors | Topological, Electronic, Physicochemical (MR, LogP, ELUMO) | Developed MLR and ANN models with high predictive accuracy for inhibitory activity. | imist.maresearchgate.net |

| H1-Antihistamine Activity | Hydrophobic, Electronic, Steric | Calculated parameters effectively described the variety of biological activity. | ptfarm.pl |

| HCV NS5A Inhibitors | 3D Fields (Steric, Electrostatic, Hydrophobic, H-bond Acceptor) | CoMFA and CoMSIA models provided a theoretical basis for designing new inhibitors. | benthamdirect.com |

Case Studies of Bioisosteric Replacement using the this compound Scaffold (non-clinical examples)

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance desired characteristics. drughunter.com The oxetane ring, particularly when 3-substituted, is recognized as a valuable bioisostere for several common functional groups. researchgate.netbeilstein-journals.org

Carbonyl Group Replacement: The 3-oxetanone (B52913) moiety is a non-classical isostere of a carbonyl group. mdpi.com They share similar dipole moments, hydrogen-bonding capabilities, and spatial orientation of oxygen lone pairs. nih.govresearchgate.net However, oxetanes are more metabolically stable and less susceptible to nucleophilic attack compared to ketones or aldehydes. acs.org Replacing a benzophenone (B1666685) with a 3,3-diaryloxetane, for instance, can yield similar physicochemical properties without the potential photochemical liabilities of the ketone. nih.gov In the context of this compound, the oxetanol portion can be viewed as a potential bioisostere for a carboxylic acid group, offering lower acidity and potentially higher cell permeability. nih.gov

Gem-dimethyl Group Replacement: An oxetane can mimic the steric bulk and tetrahedral geometry of a gem-dimethyl group but is significantly more polar and hydrophilic. researchgate.netresearchgate.net This replacement can dramatically improve aqueous solubility and metabolic stability while maintaining or improving binding affinity by filling the same pocket. researchgate.netresearchgate.net

The following table summarizes non-clinical examples of bioisosteric replacements involving the oxetane scaffold.

| Original Functional Group | Bioisosteric Replacement | Observed Effects (Non-Clinical) | Reference |

|---|---|---|---|

| Carbonyl (Ketone) | 3,3-Disubstituted Oxetane | Maintains comparable H-bonding and dipole; improves metabolic stability; increases three-dimensionality. | nih.govacs.orgacs.orgnih.gov |

| Gem-dimethyl Group | Oxetane | Increases aqueous solubility; reduces lipophilicity; often improves metabolic stability. | researchgate.netbeilstein-journals.orgresearchgate.net |

| Carboxylic Acid | Oxetan-3-ol (B104164) | Acts as a potential surrogate with lower acidity and higher permeability, promising for CNS-targeted compounds. | nih.gov |

| Amide (Peptide bond) | 3-Aminooxetane | Increases stability against enzymatic degradation while retaining potency. | nih.govdrughunter.com |

| Morpholine | Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) | Can offer superior solubilizing ability and different metabolic profile. | researchgate.netethz.ch |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(Thiazole-2-yl)-oxetan-3-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) and oxetane (B1205548) rings. The two protons on the thiazole ring would appear as doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. The four protons of the oxetane ring would likely present as two sets of signals, each a pair of doublets, due to geminal and vicinal coupling. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing six distinct carbon signals. The chemical shifts would differentiate the two aromatic carbons of the thiazole ring from the three aliphatic carbons of the oxetane ring, including the quaternary carbon bonded to the hydroxyl group and the thiazole moiety.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively connecting the vicinal protons within the oxetane ring and confirming the coupling between the two thiazole protons. iisc.ac.inscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. scribd.compressbooks.pubnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to confirming the connection between the two ring systems. Correlations would be expected between the oxetane protons and the C2 carbon of the thiazole ring, providing definitive proof of the substitution pattern. scribd.com

Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| Thiazole H4/H5 | ¹H NMR | ~7.5 - 8.0 (d) | COSY: H4 to H5 HSQC: to C4/C5 HMBC: to C2, C5/C4 |

| Oxetane CH₂ | ¹H NMR | ~4.5 - 5.0 (m) | COSY: between oxetane protons HSQC: to oxetane CH₂ carbons HMBC: to oxetane C3 |

| OH | ¹H NMR | Variable (broad s) | None typically observed |

| Thiazole C2 | ¹³C NMR | ~165 - 170 | HMBC: from oxetane protons |

| Thiazole C4/C5 | ¹³C NMR | ~120 - 145 | HSQC: from H4/H5 |

| Oxetane C3 | ¹³C NMR | ~75 - 80 | HMBC: from oxetane protons |

| Oxetane CH₂ | ¹³C NMR | ~70 - 75 | HSQC: from oxetane protons |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula (C₆H₇NO₂S).

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to probe the compound's structure by analyzing its fragmentation patterns. For this compound, characteristic fragmentation pathways under techniques like electrospray ionization (ESI) would likely include:

Loss of Water: Dehydration resulting from the loss of the hydroxyl group is a common fragmentation for alcohols.

Oxetane Ring Cleavage: The strained four-membered ring can undergo fragmentation, leading to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O).

Thiazole Ring Fragmentation: Cleavage of the thiazole ring can also occur, yielding characteristic sulfur- and nitrogen-containing fragments. nih.govresearchgate.net

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure and the connectivity of its constituent parts. researchgate.net

Predicted HRMS Fragmentation Data for this compound (C₆H₇NO₂S)

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₈NO₂S⁺ | 158.0270 | Protonated molecular ion |

| [M+Na]⁺ | C₆H₇NNaO₂S⁺ | 180.0089 | Sodium adduct |

| [M+H-H₂O]⁺ | C₆H₆NOS⁺ | 140.0165 | Loss of water |

| [Thiazole-C=O]⁺ | C₄H₂NOS⁺ | 111.9852 | Fragment from oxetane ring cleavage |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure Determination

Provided that a suitable single crystal of this compound can be grown, single-crystal XRD provides the most definitive structural information. This technique yields a three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

For this compound, XRD is particularly valuable for:

Absolute Stereochemistry: The compound possesses a chiral center at the C3 position of the oxetane ring. XRD analysis of a crystal of a single enantiomer can unambiguously determine its absolute configuration (R or S). tandfonline.comresearchgate.net

Conformational Analysis: The precise solid-state conformation of the molecule, including the relative orientation of the thiazole and oxetane rings, can be established.

Intermolecular Interactions: XRD reveals how molecules pack in the crystal lattice, identifying key intermolecular forces such as hydrogen bonds involving the hydroxyl group and π-π stacking of the thiazole rings, which govern the solid-state properties. mdpi.com

Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° |

| Key Hydrogen Bond | O-H···N (thiazole) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For this compound, these techniques would confirm the presence of key structural features.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3400 cm⁻¹, would be characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.

C-H Stretches: Sharp peaks above 3000 cm⁻¹ would correspond to the C-H stretching of the aromatic thiazole ring, while peaks just below 3000 cm⁻¹ would be assigned to the C-H stretching of the aliphatic oxetane ring.

Thiazole Ring Vibrations: A series of characteristic bands in the 1600-1300 cm⁻¹ region in both IR and Raman spectra would correspond to the C=C and C=N stretching vibrations within the thiazole ring. scialert.netresearchgate.netresearchgate.net